

AK112 (Ivonescimab): A Technical Guide to its Structure, Function, and Preclinical Evaluation

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AK112, also known as Ivonescimab, is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to synergistically enhance anti-tumor immunity by blocking the PD-1/PD-L1 immune checkpoint pathway and inhibiting VEGF-mediated angiogenesis and immunosuppression within the tumor microenvironment.[3][4][5] Preclinical and clinical studies have demonstrated AK112's potent anti-tumor activity and a manageable safety profile, positioning it as a promising therapeutic agent for various solid tumors, particularly non-small cell lung cancer (NSCLC).[6][7][8] This technical guide provides an in-depth overview of AK112's molecular architecture, mechanism of action, key experimental data, and the methodologies used in its characterization.

Molecular Structure of AK112

AK112 is a humanized IgG1 bispecific antibody with a unique tetravalent structure.[2][3] It is constructed by fusing a single-chain variable fragment (scFv) specific for human PD-1 to the C-terminus of each heavy chain of a full-length humanized IgG1 monoclonal antibody that targets human VEGF-A.[9] This design results in a molecule with two binding sites for PD-1 and two for VEGF-A.[2] The Fc region of the IgG1 backbone has been engineered with "Fc-silent" mutations to minimize interactions with Fcy receptors (FcyR), thereby reducing the risk of

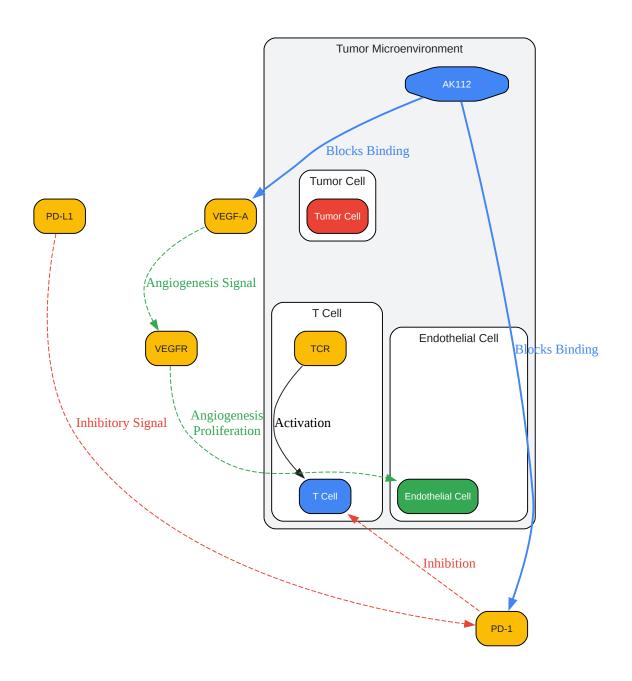




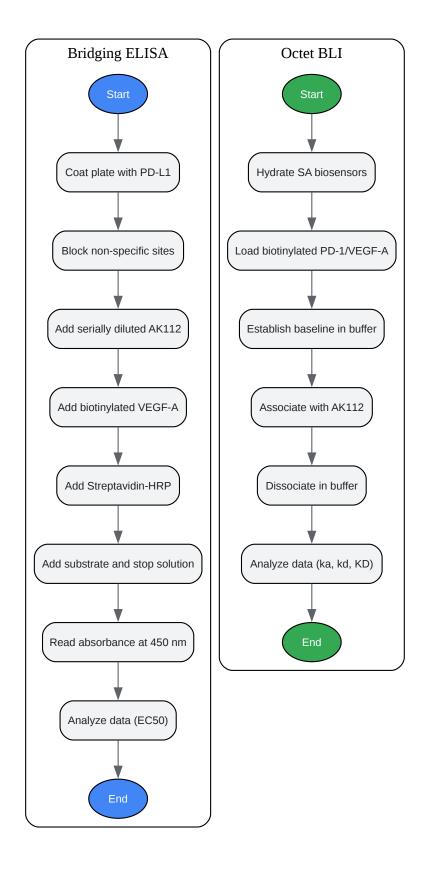


antibody-dependent cell-mediated cytotoxicity (ADCC) and other potential Fc-mediated side effects.[10][11]

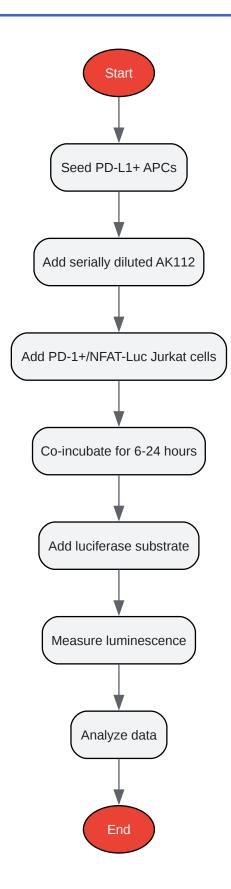




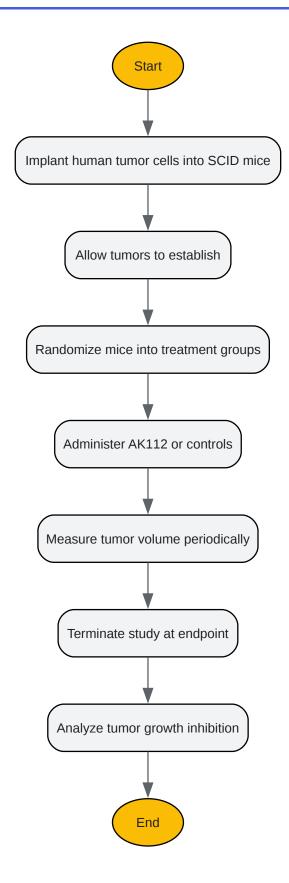












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